molecular formula C18H17N3O2 B11571352 2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-ethoxyphenyl)methanone

2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-ethoxyphenyl)methanone

Cat. No.: B11571352
M. Wt: 307.3 g/mol
InChI Key: IZRIJZIALGZHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE typically involves the reaction of benzimidazole with appropriate methylation reagents. One common method is the reaction of benzimidazole with iodomethane under controlled conditions . Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the use of palladium-catalyzed amination reactions has been reported in the synthesis of similar compounds .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield corresponding oxides, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

When compared to other similar compounds, 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE stands out due to its unique chemical structure and properties. Similar compounds include other imidazole derivatives such as 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole and 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . These compounds share some common features, such as the presence of an imidazole ring, but differ in their specific substituents and overall structure. The unique properties of 2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL(4-ETHOXYPHENYL)METHANONE make it particularly valuable for certain applications, such as its enhanced biological activity and stability .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C18H17N3O2/c1-2-23-14-9-7-13(8-10-14)17(22)21-12-11-20-16-6-4-3-5-15(16)19-18(20)21/h3-10H,2,11-12H2,1H3

InChI Key

IZRIJZIALGZHAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN3C2=NC4=CC=CC=C43

solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.